2-({[2-(2-chlorophenyl)ethyl][(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2,2’-({[2-(2-chlorophenyl)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and clinical applications
Preparation Methods
The synthesis of 2,2’-({[2-(2-chlorophenyl)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione) involves several steps. One of the key starting materials is 2-(2-chlorophenyl)ethylamine, which is used in the synthesis of polymer-bound BOC substituted sulfamides . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-({[2-(2-chlorophenyl)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Known for their antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: Investigated for their antiviral activity against RNA and DNA viruses.
Properties
Molecular Formula |
C26H20ClN3O4 |
---|---|
Molecular Weight |
473.9g/mol |
IUPAC Name |
2-[[2-(2-chlorophenyl)ethyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20ClN3O4/c27-22-12-6-1-7-17(22)13-14-28(15-29-23(31)18-8-2-3-9-19(18)24(29)32)16-30-25(33)20-10-4-5-11-21(20)26(30)34/h1-12H,13-16H2 |
InChI Key |
SLDSZMMVZKJORD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCN(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
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